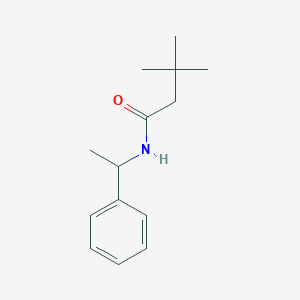

3,3-dimethyl-N-(1-phenylethyl)butanamide

Description

Contextualization and Significance of Amide Scaffolds in Modern Chemical Synthesis

Amide bonds are fundamental building blocks in chemistry and biology, forming the backbone of proteins and peptides. In modern chemical synthesis, amide scaffolds are of paramount importance due to their stability, and their ability to participate in hydrogen bonding, which influences the three-dimensional structure and, consequently, the function of molecules.

The synthesis of amides is a cornerstone of organic chemistry. Traditional methods often involve the coupling of a carboxylic acid with an amine, frequently requiring activating agents to facilitate the reaction. Contemporary research focuses on developing more efficient and environmentally benign methods for amide bond formation, including catalytic processes that minimize waste and improve atom economy. The stability of the amide bond makes it a reliable linker in the construction of complex molecules, including pharmaceuticals and functional materials.

Overview of Research Trajectories for N-Phenylethyl Amide Derivatives

N-phenylethyl amide derivatives are a class of compounds that have been explored in various areas of chemical research. The phenylethyl moiety can introduce chirality and aromatic interactions, which are crucial for molecular recognition and biological activity. Research on N-phenylethyl amides often investigates their potential applications based on their structural features.

For instance, the introduction of different substituents on the phenyl ring or modifications to the amide portion can significantly alter the properties of the molecule. Studies on analogous N-phenylacetamide derivatives have shown that these compounds can exhibit a range of biological activities. afjbs.comutm.my The synthesis of such derivatives often involves standard amidation reactions, where a substituted phenylethylamine is reacted with a carboxylic acid or its derivative. tandfonline.com

The research on N-substituted amides also extends to their conformational analysis and the study of their spectroscopic properties. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for characterizing these compounds and understanding their structural nuances. researchgate.netmdpi.com While detailed findings for 3,3-dimethyl-N-(1-phenylethyl)butanamide are not available, the general principles of synthesis and characterization for N-phenylethyl amides would be applicable.

In the absence of specific studies on this compound, its scientific exploration would likely begin with its synthesis, followed by thorough characterization using modern analytical techniques to elucidate its structural and electronic properties. Subsequent research could then explore its potential in various fields, drawing inspiration from the known applications of structurally related N-phenylethyl amide derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3,3-dimethyl-N-(1-phenylethyl)butanamide |

InChI |

InChI=1S/C14H21NO/c1-11(12-8-6-5-7-9-12)15-13(16)10-14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16) |

InChI Key |

MESAZVCKPMRTEI-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)CC(C)(C)C |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations of 3,3 Dimethyl N 1 Phenylethyl Butanamide

Established Synthetic Pathways for 3,3-dimethyl-N-(1-phenylethyl)butanamide

The construction of the core structure of this compound hinges on the formation of a stable amide bond. This can be achieved through several reliable synthetic strategies.

A primary and highly effective method for synthesizing amides is the reaction between an amine and an acyl halide, typically an acyl chloride. This pathway is characterized by the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine.

For the synthesis of this compound, this involves the reaction of 3,3-dimethylbutanoyl chloride with 1-phenylethylamine (B125046). The reaction is typically carried out in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct. A common approach involves dissolving the amine in a suitable organic solvent, such as dichloromethane, along with an aqueous solution of a base like sodium carbonate. The acyl chloride is then added to this mixture. mdpi.com The use of enantiopure (R)-(+)- or (S)-(-)-1-phenylethylamine allows for the synthesis of the corresponding chiral enantiomer of the final amide product. mdpi.com

Table 1: Synthesis via Acyl Halide

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

This method is often high-yielding and proceeds under relatively mild conditions, making it a staple for amide synthesis. mdpi.comresearchgate.net

Beyond the use of acyl halides, other methods can be employed to construct the amide linkage, often starting from the corresponding carboxylic acid, 3,3-dimethylbutanoic acid.

One major alternative involves the in situ activation of the carboxylic acid with a coupling agent. This process avoids the need to handle potentially sensitive acyl halides. A mixed anhydride (B1165640) can be formed from 3,3-dimethylbutanoic acid using a reagent like iso-butylchloroformate in the presence of a non-nucleophilic base such as N-methylmorpholine. orgsyn.org This activated intermediate is not isolated but is immediately treated with 1-phenylethylamine to yield the desired amide. orgsyn.org This procedure is known for its operational simplicity and good yields. orgsyn.org

Another approach is the direct amidation of esters. researchgate.net A methyl or ethyl ester of 3,3-dimethylbutanoic acid can be treated with 1-phenylethylamine. While this reaction can be sluggish, it can be promoted using specific catalysts or reagents under controlled conditions. researchgate.net

Table 2: Alternative Synthetic Pathways

| Starting Material | Reagents | Intermediate | Amine |

|---|---|---|---|

| 3,3-Dimethylbutanoic acid | iso-Butylchloroformate, N-Methylmorpholine | Mixed Anhydride | 1-Phenylethylamine |

Derivatization and Chemical Transformations of this compound

The structure of this compound offers several sites for further chemical modification, allowing for the generation of a library of related analogues.

The amide functional group can be chemically reduced to form the corresponding amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. prepchem.com The reaction involves dissolving this compound in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) and adding it to a suspension of LiAlH₄. prepchem.com The reaction mixture is often heated to reflux to ensure complete conversion. Subsequent aqueous workup quenches the excess reagent and liberates the final amine product, N-(3,3-dimethylbutyl)(1-phenylethyl)amine.

Table 3: Amide Reduction

| Starting Amide | Reducing Agent | Solvent | Product Amine |

|---|

The butanamide portion of the molecule, specifically the carbon atom alpha to the carbonyl group, is a key site for introducing new functional groups. The presence of enolizable protons at this position allows for reactions via an enolate intermediate. This can lead to the introduction of various substituents. For instance, related butanamide structures have been functionalized at the alpha-position with amino groups to create α-amino amides. epa.govresearchgate.net Hydroxylation at the alpha-carbon has also been documented in similar structures, leading to α-hydroxy amides. nih.gov The tert-butyl group, being sterically bulky and lacking alpha-protons, is generally chemically inert and not a primary target for functionalization under standard conditions.

The 1-phenylethyl group provides another handle for structural diversification, primarily through electrophilic aromatic substitution on the phenyl ring. The electronic nature and position of substituents on this ring can significantly influence the molecule's properties. nih.gov For example, halogen atoms, such as chlorine, can be introduced at various positions (ortho, meta, para) on the phenyl ring. nih.gov Other modifications could include the addition of alkyl, alkoxy, or nitro groups. wikipedia.org These modifications are typically achieved by using a pre-functionalized phenylethylamine in the initial amide synthesis or by direct functionalization of the phenyl ring in the final amide, although the latter can be complicated by the presence of the amide group. The exploration of such derivatives is a common strategy in medicinal chemistry to modulate biological activity. nih.govnih.gov

Stereochemical Investigations and Chiral Recognition of 3,3 Dimethyl N 1 Phenylethyl Butanamide

Enantioselective Synthesis Strategies for Chiral 3,3-dimethyl-N-(1-phenylethyl)butanamide

The direct synthesis of a single enantiomer of this compound can be achieved through enantioselective methods. One common strategy involves the use of a chiral auxiliary, such as (S)-N-(1-phenylethyl)amine, which can direct the stereochemical outcome of a reaction. For instance, the alkylation of a homoenolate generated from a related N-(1-phenylethyl) amide has been shown to proceed with good diastereoselectivity. clockss.org This approach leverages the chiral auxiliary to create a diastereomeric transition state, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound.

Another powerful technique is transition metal-catalyzed asymmetric hydrogenation. acs.org In this approach, a prochiral precursor to the amine portion of the molecule is hydrogenated in the presence of a chiral catalyst, leading to the formation of one enantiomer in excess. acs.org While specific examples for this compound are not detailed in the provided search results, the general applicability of this method to the synthesis of chiral amines is well-established. acs.org

Chiral Resolution Techniques for Racemic this compound

When an enantioselective synthesis is not employed, a racemic mixture of this compound is obtained. Chiral resolution techniques are then necessary to separate the enantiomers.

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely used and effective method for the analytical and preparative separation of enantiomers. mdpi.comnih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly common for resolving a broad range of chiral compounds, including amides. nih.govnih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase. sigmaaldrich.com Factors such as the mobile phase composition, temperature, and the specific structure of the CSP can significantly influence the resolution. nih.govlcms.cz For N-phenylethyl amide systems, chiral HPLC provides a reliable means to both quantify the enantiomeric excess (ee) of a sample and to obtain small quantities of the pure enantiomers. mdpi.com

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC. nih.govlcms.cz Polysaccharide-based CSPs are also frequently used in SFC for the resolution of chiral amides. nih.gov

Table 1: Common Chiral Stationary Phases for Amide Separation

| CSP Type | Base Material | Common Trade Names |

| Polysaccharide-based | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC |

| Polysaccharide-based | Cellulose tris(4-methylbenzoate) | Lux Cellulose-3 |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD |

A classical and industrially scalable method for resolving racemates is through the formation of diastereomeric salts. researchgate.netnih.govnih.gov This technique is applicable to compounds that possess an acidic or basic functional group. In the case of resolving the 1-phenylethylamine (B125046) precursor, a chiral acid can be used as a resolving agent to form a pair of diastereomeric salts. nih.govonyxipca.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.netsemanticscholar.org Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated and subsequently used to synthesize the enantiomerically pure this compound. The efficiency of such resolutions can be influenced by the choice of resolving agent, solvent, and crystallization conditions. researchgate.netnih.gov

Alternatively, if the amide itself can be derivatized to introduce a basic or acidic handle, direct resolution via diastereomeric salt formation would be possible.

Mechanisms of Chiral Recognition in N-Phenylethyl Amide Systems

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. researchgate.net In the context of N-phenylethyl amides, this phenomenon is central to their separation on chiral stationary phases and their interactions in biological systems. The "three-point interaction model" is a fundamental concept in explaining chiral recognition, positing that at least three points of interaction are necessary for a chiral selector to differentiate between enantiomers. researchgate.net These interactions can include hydrogen bonds, π-π stacking, steric hindrance, and dipole-dipole interactions. researchgate.net

The phenyl ring of the 1-phenylethyl group plays a crucial role in chiral recognition. It can participate in π-π stacking interactions with aromatic moieties in the chiral selector or stationary phase. researchgate.net The electronic properties of the phenyl ring, which can be modulated by substituents, can influence the strength of these interactions. science.gov For instance, electron-withdrawing or electron-donating groups on the phenyl ring can alter the electron density of the aromatic system, thereby affecting its interaction with complementary π-systems in a chiral selector. science.gov

The alkyl chain of the butanamide moiety, specifically the bulky 3,3-dimethyl group (tert-butyl group), contributes significantly to the stereoselective interactions through steric effects. This bulky group can create a specific three-dimensional conformation that is preferentially recognized by a chiral selector. The size and shape of the alkyl substituent can influence how the molecule fits into the chiral binding site of a stationary phase or a receptor. nih.gov In many cases, steric repulsion between the analyte and the chiral selector is a key factor in enantiomeric discrimination. researchgate.net The interplay between the attractive forces involving the phenyl ring and the steric hindrance from the alkyl chain ultimately determines the degree of chiral recognition.

Table 2: Key Interactions in Chiral Recognition of N-Phenylethyl Amides

| Interaction Type | Molecular Feature Involved | Description |

| π-π Stacking | Phenyl ring | Attractive, noncovalent interaction between aromatic rings. |

| Hydrogen Bonding | Amide N-H and C=O | Directional interaction between a hydrogen atom and an electronegative atom. |

| Steric Hindrance | 3,3-dimethylbutyl group | Repulsive interaction that arises when atoms are forced closer than their van der Waals radii allow. |

| Dipole-Dipole Interactions | Amide group | Electrostatic interactions between permanent dipoles in molecules. |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3,3 Dimethyl N 1 Phenylethyl Butanamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution and the solid state. For 3,3-dimethyl-N-(1-phenylethyl)butanamide, with its chiral center and flexible side chains, NMR is crucial for confirming its covalent framework and probing its conformational dynamics. researchgate.net

The ¹H NMR spectrum is expected to exhibit characteristic signals for the aromatic protons of the phenylethyl group, the methine proton adjacent to the chiral center, the methyl group of the phenylethyl moiety, the methylene (B1212753) protons of the butanamide chain, and the highly shielded protons of the tert-butyl group. The chemical shifts and coupling constants of these protons provide initial structural confirmation. The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom, including the carbonyl carbon of the amide, the carbons of the phenyl ring, the chiral carbon, and the aliphatic carbons of the butanamide portion. rsc.org

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals and to piece together the molecular structure, multi-dimensional NMR techniques are indispensable.

2D Correlated Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the methine proton of the phenylethyl group and its neighboring methyl protons, as well as the NH proton. It would also confirm the connectivity of the methylene protons in the butanamide chain.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. HSQC is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the chiral carbon would be correlated with the signal of its attached methine proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. For example, HMBC would show a correlation between the NH proton and the carbonyl carbon, confirming the amide linkage. Correlations between the protons of the phenylethyl group and the carbons of the phenyl ring would also be observed. mdpi.com

These techniques, when used in concert, allow for a complete and unambiguous assignment of the NMR spectra, solidifying the structural elucidation of this compound. The following table provides expected ¹H and ¹³C NMR chemical shifts based on data from analogous compounds.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 7.40 (m) | 126.0 - 145.0 |

| NH | 5.80 - 6.50 (d) | - |

| CH (phenylethyl) | 5.10 - 5.30 (quintet) | 48.0 - 50.0 |

| CH₂ (butanamide) | 2.00 - 2.20 (s) | 50.0 - 52.0 |

| CH₃ (phenylethyl) | 1.40 - 1.60 (d) | 21.0 - 23.0 |

| C(CH₃)₃ (tert-butyl) | 1.00 - 1.10 (s) | 31.0 - 32.0 |

| C(CH₃)₃ (tert-butyl) | - | 29.0 - 30.0 |

| C=O | - | 171.0 - 173.0 |

This is an interactive table. The data presented are illustrative and based on typical values for similar structural motifs.

Solid-State NMR Applications

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation and packing of molecules in a crystalline lattice. nih.gov For a chiral compound like this compound, ssNMR can be used to study polymorphism and to characterize different crystalline forms. nih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. semanticscholar.org By analyzing the chemical shifts and line widths in the ssNMR spectra, information about the local environment of each atom in the crystal structure can be obtained. semanticscholar.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be determined, distinguishing it from other compounds with the same nominal mass. nih.govnih.gov For this compound (C₁₄H₂₁NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. rsc.org

| Ion | Calculated Exact Mass |

| [C₁₄H₂₁NO + H]⁺ | 220.1701 |

This is an interactive table. The data is based on the chemical formula.

Tandem Mass Spectrometry for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. nih.govnih.gov For this compound, characteristic fragmentation pathways would be expected. These could include the cleavage of the amide bond, loss of the tert-butyl group, and fragmentation of the phenylethyl moiety. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 220.17 | 105.07 | C₇H₉N |

| 220.17 | 120.08 | C₆H₁₂O |

| 220.17 | 57.07 | C₁₀H₁₃NO |

This is an interactive table. The fragmentation data is illustrative of expected cleavages for this type of structure.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Analysis

The assessment of purity and the analysis of stereoisomers of this compound are critical quality attributes. Due to its chiral center at the alpha-carbon of the phenylethyl group, this compound exists as two enantiomers, the (R) and (S) forms. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for both quantitative purity determination and the resolution of these enantiomers.

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds like this compound. It is extensively used for purity assessment by separating the target compound from any impurities, such as starting materials, by-products, or degradation products.

Methodology and Research Findings:

A typical GC-MS method for the analysis of N-substituted amides involves their separation on a capillary column followed by detection using a mass spectrometer. google.com The choice of the column's stationary phase is crucial; a non-polar or medium-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often suitable for such analyses. nih.gov The oven temperature program is optimized to ensure good separation of all components within a reasonable time frame. For instance, a program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest. google.com

Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum serves as a "fingerprint" for the compound, allowing for its identification. A common fragmentation pattern for amides involves the cleavage of the N-CO bond. nih.govrsc.org For this compound, this would lead to the formation of characteristic fragment ions.

For the specific analysis of chiral isomers, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov Alternatively, a chiral GC column can be used for the direct separation of the enantiomers.

Illustrative GC-MS Parameters for Purity Analysis:

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Range | 40-500 amu |

Expected Fragmentation Pattern:

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and several key fragment ions. The most prominent fragmentation would likely be the alpha-cleavage at the carbonyl group and the benzylic position.

| Ion Description | Proposed Structure | Expected m/z |

| Molecular Ion | [C₁₆H₂₅NO]⁺ | 247 |

| Benzyl Cation | [C₇H₇]⁺ | 91 |

| Phenylethylamine Fragment | [C₈H₁₀N]⁺ | 120 |

| Acylium Ion | [C₆H₁₁O]⁺ | 99 |

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds. For this compound, LC-MS is the method of choice for the direct separation and quantification of its enantiomers.

Methodology and Research Findings:

The key to separating enantiomers by LC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including amides. nih.gov The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.

For the enantioselective analysis of chiral amides, reversed-phase conditions are often employed. nih.gov The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives to improve peak shape and resolution. osti.gov

Coupling the LC system to a mass spectrometer allows for the sensitive and selective detection of the separated enantiomers. Since enantiomers have identical mass spectra, the MS detector confirms the identity of the eluting peaks. osti.gov Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of such amides.

Illustrative LC-MS Parameters for Isomer Analysis:

| Parameter | Value |

| Liquid Chromatograph | |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

Expected Chromatographic Results:

Under the appropriate chiral LC conditions, the two enantiomers of this compound would be resolved into two distinct peaks. The mass spectrometer would confirm that both peaks correspond to the same mass-to-charge ratio of the protonated molecule [M+H]⁺.

| Compound | Retention Time (min) (Hypothetical) | [M+H]⁺ (m/z) |

| (R)-3,3-dimethyl-N-(1-phenylethyl)butanamide | 8.5 | 248.2 |

| (S)-3,3-dimethyl-N-(1-phenylethyl)butanamide | 9.8 | 248.2 |

The development and application of these advanced chromatographic techniques are essential for the detailed characterization of this compound, ensuring its chemical purity and defining its enantiomeric composition.

Computational Chemistry and Theoretical Modeling of 3,3 Dimethyl N 1 Phenylethyl Butanamide

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry

The conformational flexibility of 3,3-dimethyl-N-(1-phenylethyl)butanamide is primarily dictated by the rotation around several key single bonds. Due to the partial double bond character of the amide C-N bond resulting from resonance, rotation around this bond is significantly restricted, leading to the existence of distinct E and Z rotamers. nanalysis.comazom.com Further conformational diversity arises from the rotation of the 1-phenylethyl and 3,3-dimethylbutyl groups.

Molecular mechanics (MM) and quantum chemistry (QC) methods are instrumental in mapping the potential energy surface of this molecule. rsc.org MM methods, such as MM2 or similar force fields, can be employed for an initial broad search of the conformational space to identify low-energy conformers. rsc.orgrsc.org Subsequently, more accurate quantum chemical calculations, like Density Functional Theory (DFT) or semi-empirical methods like AM1, can be used to refine the geometries and relative energies of these conformers. rsc.orgrsc.orgnih.gov

Studies on structurally related N-substituted acetamides have shown that the energy barrier for amide bond rotation is typically in the range of 15-23 kcal/mol, leading to a slow interconversion between rotamers at room temperature. scielo.br For this compound, the bulky tert-butyl and phenylethyl groups are expected to introduce significant steric hindrance, which would influence the relative stability of different conformers. The most stable conformers would likely adopt a staggered arrangement to minimize these steric clashes.

A hypothetical relative energy landscape for the most stable conformers of this compound, as would be determined by DFT calculations, is presented below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Description |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | ω(O=C-N-C) ≈ 180 (trans) | The most stable conformer, with the bulky substituents in a staggered orientation to minimize steric hindrance. |

| 2 | 1.5 | ω(O=C-N-C) ≈ 180 (trans) | A slightly higher energy conformer with a different rotation of the phenyl group. |

| 3 | 3.5 | ω(O=C-N-C) ≈ 0 (cis) | A cis-amide conformer, significantly less stable due to steric clash between the substituents. |

| Transition State (trans-trans) | 18.0 | ω(O=C-N-C) ≈ 90 | The energy barrier for the rotation between two trans conformers. |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum chemical tool to investigate the reaction mechanisms involving this compound. nih.gov For instance, the hydrolysis of the amide bond, a fundamental reaction, can be modeled to determine the transition state structures, activation energies, and reaction thermodynamics. Such calculations would typically involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon, leading to a tetrahedral intermediate, followed by the cleavage of the C-N bond. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that account for both steric and electronic effects. nih.gov

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the HOMO is expected to be localized on the phenyl ring and the nitrogen atom of the amide group, which are the most electron-rich regions. The LUMO is likely centered on the carbonyl carbon and the phenyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity.

Below is a table of hypothetical FMO energies for this compound, which would be calculated using DFT.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 | Phenyl ring, Amide Nitrogen |

| LUMO | -0.5 | Carbonyl Carbon, Phenyl ring |

| HOMO-LUMO Gap | 6.0 | - |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in a solvent or interacting with other molecules. nih.govbu.edu By simulating the motion of the atoms over time, MD provides a detailed picture of the molecule's flexibility, conformational changes, and interactions with its surroundings. researchgate.netrsc.org

In an aqueous solution, MD simulations would reveal how water molecules solvate the amide, forming hydrogen bonds with the carbonyl oxygen and the N-H group. bu.edu These simulations can also be used to explore the molecule's tendency to aggregate or self-assemble, driven by hydrophobic interactions of the phenyl and tert-butyl groups and hydrogen bonding between amide groups.

Theoretical Insights into Non-Covalent Interactions Governing Molecular Recognition and Self-Assembly

Non-covalent interactions are paramount in governing how this compound recognizes and interacts with other molecules, including potential biological targets or other monomers in self-assembly processes. mdpi.comnih.govacs.org The key non-covalent forces at play are:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. This is a primary interaction for forming ordered structures. mdpi.com

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of molecular complexes. acs.orgacs.org

CH-π Interactions: The hydrogen atoms of the alkyl groups can interact with the electron cloud of the phenyl ring, providing additional stabilization. nih.govacs.org

Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections, can be used to quantify the strength and nature of these non-covalent interactions, providing a deeper understanding of the principles driving molecular recognition and self-assembly. nih.gov

Exploration of Functional Applications in Chemical Science for 3,3 Dimethyl N 1 Phenylethyl Butanamide and Its Derivatives

Development of Phase-Selective Organogelators and Stimuli-Responsive Materials

Phase-selective organogelators (PSOGs) are a class of low-molecular-weight compounds that can selectively solidify organic liquids, such as oils, from a mixture with an immiscible phase, typically water. This capability makes them highly valuable for applications like oil spill remediation. The formation of these gels is driven by the self-assembly of the gelator molecules into a three-dimensional network that traps the solvent.

Design Principles for Amide-Based Supramolecular Gels

The design of effective amide-based supramolecular gels hinges on several key principles. The amide group itself is crucial, as the N-H and C=O moieties can form strong, directional hydrogen bonds, leading to the formation of one-dimensional fibrous structures. google.com These fibers then entangle to create a 3D network that immobilizes the solvent, resulting in a gel. wikipedia.org

Several factors influence the gelation ability of amide-containing molecules:

Hydrogen Bonding: The presence of amide groups that can form complementary N–H···O=C interactions is fundamental to the self-assembly process. google.com

Non-covalent Interactions: Besides hydrogen bonding, other non-covalent forces such as π–π stacking (from aromatic rings like the phenyl group) and van der Waals interactions contribute to the stability of the gel network. wikipedia.orgevitachem.com

Solvent Compatibility: The solubility of the gelator in the target organic solvent is a critical parameter. For phase-selective gelation, the gelator should be soluble in the organic phase but not in water.

In the context of 3,3-dimethyl-N-(1-phenylethyl)butanamide , the amide group provides the necessary hydrogen bonding capability. The phenyl group could contribute to π–π stacking interactions, while the aliphatic parts of the molecule would enhance its solubility in non-polar organic solvents.

Investigation of Self-Assembly Mechanisms

The self-assembly of low-molecular-weight gelators (LMWGs) into supramolecular gels is a dynamic process. Typically, dissolving the gelator in a solvent at an elevated temperature and then cooling it triggers the self-assembly. mdpi.com As the solution cools, the gelator molecules aggregate into primary structures, which then form a network. mdpi.com

The mechanism often involves the formation of a self-assembled fibrillar network (SAFiN). nih.gov The strength and properties of the resulting gel are determined by the morphology of these fibers and the extent of their entanglement. nih.gov For amide-based gelators, the formation of infinite chains through N—H⋯O hydrogen bonds is a common supramolecular motif. nih.gov The specific conformation of the molecule can influence how these chains pack together, leading to different crystalline forms or gel properties. nih.gov

Applications in Adsorption and Environmental Remediation

The porous nature of supramolecular gels makes them excellent candidates for trapping and removing pollutants from the environment. Their high surface area and the potential to introduce specific functional groups allow for the selective adsorption of various substances.

Dye Removal Technologies

Industrial wastewater is often contaminated with synthetic dyes, which can be toxic and environmentally harmful. Gel-based adsorption has emerged as a promising technique for dye removal. sigmaaldrich.com The effectiveness of a gel adsorbent depends on its ability to interact with the dye molecules.

For amide-based materials, the mechanism of dye adsorption can involve:

Electrostatic Interactions: If the gelator molecule contains charged groups, it can attract and bind oppositely charged dye molecules.

Hydrogen Bonding: The amide functionalities can form hydrogen bonds with suitable functional groups on the dye molecules.

Pore Entrapment: The porous network of the gel can physically trap dye molecules.

The adsorption capacity of hydrogels has been shown to be influenced by the pH of the dye solution, as this can affect the charge of both the gel and the dye molecules. dergipark.org.tr For instance, cationic hydrogels have demonstrated effective adsorption of anionic dyes. nih.govchemicalbook.com While not a hydrogel, the principles of functional group interaction are transferable to organogels for dye removal from non-aqueous environments or at interfaces.

Heavy Metal Ion Sensing and Sequestration

Heavy metal contamination is a significant environmental concern due to the toxicity of ions such as lead, mercury, and cadmium. epa.gov Materials that can selectively detect and remove these ions are in high demand. Supramolecular gels and related materials can be designed for this purpose by incorporating specific binding sites for metal ions.

The amide group itself can act as a binding site for certain metal ions. Furthermore, other functional groups can be introduced into the gelator molecule to enhance its affinity and selectivity for specific metals. dergipark.org.tr For example, amine and sulfonic acid groups have been used in copolymers to create sensors for lead ions. The development of chemosensors often relies on a detectable change, such as a color change or a change in fluorescence, upon binding to the metal ion.

The design of effective heavy metal sensors often involves:

Selective Binding Sites: Incorporating ligands that have a high affinity for the target metal ion. dergipark.org.tr

Signal Transduction: A mechanism to convert the binding event into a measurable signal (e.g., optical or electrochemical).

High Sensitivity: The ability to detect low concentrations of the metal ions. nih.gov

The table below summarizes some research findings on heavy metal ion detection using various materials, illustrating the principles that could be applied to derivatives of This compound .

| Sensor Material/System | Target Ion(s) | Detection Principle | Limit of Detection (LOD) | Reference |

| mApple-D6A3 biosensor | Cu²⁺, Ni²⁺, Cd²⁺ | Fluorescence quenching | Not specified, linear range 0-120 µM | |

| Sulfonic phenylenediamine copolymer | Pb²⁺ | Potentiometric response | 1.26 x 10⁻⁷ M | |

| Homocysteine and PDCA functionalized QCM | Hg²⁺ | Mass change (Quartz Crystal Microbalance) | 0.1 ppb | epa.gov |

| Cell-free expression systems | As, Cd, Hg | Bacterial response mechanisms | Below WHO recommendations for As and Hg | nih.gov |

Marine Oil Spill Remediation Strategies

One of the most promising applications of phase-selective organogelators is in cleaning up marine oil spills. nih.gov An ideal PSOG for this purpose would be able to congeal the spilled oil rapidly and selectively, without interacting with the water. evitachem.comnih.gov This would allow for the easy removal of the solidified oil from the water's surface.

The process involves the PSOG dissolving in the oil phase and then self-assembling into a 3D network that traps the oil, forming a gel. nih.gov The resulting gel is much easier to collect than liquid oil. Research has focused on developing PSOGs that are efficient, cost-effective, and environmentally benign. nih.gov For example, combining an organogelator with a porous matrix like cellulose (B213188) has been shown to create a highly effective sorbent for oil spill recovery. nih.gov This composite material can absorb oil selectively and then the organogelator congeals the oil within the matrix, making it robust and easy to handle. nih.gov

The table below presents examples of organogelators and their gelling capabilities in various organic solvents, which is a key indicator of their potential for oil spill remediation.

| Gelator Type | Solvents Gelled | Key Features | Reference |

| Phenyllactic acid derivative (PSOG 55) | 17 types of organic liquids | Low cost, simple synthesis | nih.gov |

| Isoxazole-based PSOGs (56-58) | Various, including oils | Addresses bisphenol pollution as well | nih.gov |

| Imine-based organogelator (OG-1) | Fuel and edible oils | Thixotropic, recyclable | evitachem.com |

| Sugar-derived oleogelator | Oil from oil-water mixtures | Impregnated in cellulose, strong gel formation | nih.gov |

Role as Precursors or Ligands in Advanced Organic Synthesis

The strategic importance of this compound and its derivatives in advanced organic synthesis lies in their dual capacity to act as both valuable precursors for the synthesis of other chiral molecules and as chiral ligands in asymmetric catalysis. The inherent chirality of the 1-phenylethylamine (B125046) moiety provides a powerful tool for transferring stereochemical information, enabling the synthesis of enantiomerically enriched compounds.

Utility in the Synthesis of Chiral Amines

The N-acyl-alpha-phenylethylamine scaffold, exemplified by this compound, serves as a cornerstone in the stereoselective synthesis of chiral amines. This is largely due to the well-established role of (R)- and (S)-1-phenylethylamine as a chiral auxiliary. mdpi.comresearchgate.net In this context, the 1-phenylethyl group acts as a temporary chiral handle that directs the stereochemical outcome of a reaction on the molecule. Following the desired transformation, this chiral auxiliary can be cleaved to yield the target chiral amine.

The general strategy involves several key steps:

Amide Formation: A carboxylic acid, such as 3,3-dimethylbutanoic acid, is coupled with a specific enantiomer of 1-phenylethylamine to form the corresponding amide.

Diastereoselective Reaction: The presence of the chiral 1-phenylethyl group allows for diastereoselective reactions at other sites in the molecule. For instance, the amide can be deprotonated to form a chiral enolate, which can then react with an electrophile from a specific face, leading to the formation of one diastereomer in excess.

Cleavage of the Auxiliary: The final step involves the removal of the 1-phenylethyl group to release the newly synthesized chiral amine.

This methodology has been successfully applied to the synthesis of a wide array of chiral amines, which are themselves valuable building blocks for pharmaceuticals and other biologically active molecules. yale.edu The choice of the acyl group, in this case, the sterically bulky 3,3-dimethylbutanoyl (pivaloyl) group, can significantly influence the diastereoselectivity of subsequent reactions by providing a well-defined steric environment around the reactive center.

Table 1: Key Transformations Involving N-Acyl-1-phenylethylamine Derivatives in Chiral Amine Synthesis

| Reaction Type | Role of 1-Phenylethylamine Moiety | Typical Products |

| Diastereoselective Alkylation | Chiral Auxiliary | α-Substituted Chiral Amines |

| Diastereoselective Aldol Reaction | Chiral Auxiliary | Chiral β-Amino Alcohols |

| Diastereoselective Michael Addition | Chiral Auxiliary | Chiral γ-Amino Compounds |

| As a Precursor for Ligand Synthesis | Chiral Building Block | Chiral Diamines and Amino Alcohols |

Potential in Asymmetric Catalysis (e.g., as chiral ligands)

The structural framework of this compound makes it and its derivatives promising candidates for use as chiral ligands in asymmetric catalysis. mdpi.com In this role, the molecule coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. The amide nitrogen and the carbonyl oxygen can act as binding sites for the metal, while the chiral 1-phenylethyl group provides the necessary steric and electronic cues to differentiate between enantiotopic faces of a prochiral substrate.

Derivatives of 1-phenylethylamine have been incorporated into a variety of successful chiral ligands for numerous asymmetric transformations, including:

Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands derived from amino alcohols, which can be synthesized from precursors like this compound, are effective in the enantioselective reduction of prochiral olefins and ketones.

Asymmetric Alkylation: Ligands bearing the 1-phenylethylamine scaffold have been used in the enantioselective addition of organometallic reagents to aldehydes and imines. researchgate.net

Asymmetric Cycloaddition Reactions: The defined chiral space created by these ligands can control the facial selectivity in Diels-Alder and other cycloaddition reactions.

The modular nature of compounds like this compound allows for systematic tuning of the ligand's steric and electronic properties. mdpi.com For example, modifications to the acyl group or the phenyl ring of the 1-phenylethyl moiety can be made to optimize the enantioselectivity and reactivity of the catalyst for a specific transformation. This adaptability makes N-acyl-1-phenylethylamines a versatile platform for the development of new and efficient chiral catalysts.

Table 2: Potential Asymmetric Reactions Catalyzed by Metal Complexes of this compound-type Ligands

| Asymmetric Reaction | Metal Center | Role of the Ligand |

| Addition of Diethylzinc to Aldehydes | Zinc | Creation of a chiral environment around the metal |

| Transfer Hydrogenation of Ketones | Ruthenium, Rhodium | Control of enantioselectivity |

| Heck Reaction | Palladium | Enantiofacial discrimination of the olefin |

| Allylic Alkylation | Palladium, Iridium | Control of stereochemistry at the newly formed bond |

Conclusion and Future Research Perspectives

Summary of Key Findings on 3,3-dimethyl-N-(1-phenylethyl)butanamide

A thorough review of available scientific literature reveals no specific key findings for this compound. There are no published studies detailing its synthesis, characterization, or biological activity. While general principles of amide chemistry can provide a theoretical framework, no experimental data for this particular compound could be located.

Identification of Unexplored Research Avenues

Given the absence of existing research, the entire field of study for this compound remains unexplored. Foundational research is required to even begin to understand this compound. Key unexplored avenues include:

Synthesis and Characterization: The primary and most crucial step is to develop and document a reliable synthetic route for this compound. Following synthesis, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is necessary to confirm its structure and purity.

Physicochemical Properties: Basic physicochemical properties, including melting point, boiling point, solubility in various solvents, and crystallographic structure, are unknown and need to be determined.

Biological Screening: The potential biological activities of this compound are entirely unexplored. A broad screening in various biological assays could reveal potential applications in medicine or agriculture.

Material Science Applications: The properties of this amide in the context of material science are unknown. Research into its potential as a monomer for polymerization, a plasticizer, or a component in other materials could be a fruitful area of investigation.

Broader Implications for Amide Chemistry and Material Science

While no direct implications can be drawn from a compound that has not been studied, the exploration of novel N-substituted amides like this compound holds potential for advancing both amide chemistry and material science. The systematic study of how the specific combination of the bulky 3,3-dimethylbutanoyl group and the chiral N-(1-phenylethyl) group influences the properties of the amide bond could provide valuable insights into:

Stereoselective Synthesis: The chiral nature of the N-(1-phenylethyl) group could be exploited in stereoselective synthesis, either as a chiral auxiliary or as a building block for more complex chiral molecules.

Conformational Studies: The steric hindrance provided by the t-butyl group and the phenyl group could lead to interesting conformational properties of the amide bond, which could be studied to better understand the nature of amide resonance and rotational barriers.

New Materials: The unique substitution pattern could impart novel properties if the molecule were to be incorporated into polymers or other materials, potentially influencing factors like thermal stability, solubility, and mechanical properties.

Q & A

Q. What synthetic protocols are recommended for preparing 3,3-dimethyl-N-(1-phenylethyl)butanamide with high purity and yield?

- Methodological Answer : A common approach involves coupling 3,3-dimethylbutanoic acid derivatives with 1-phenylethylamine under amide-forming conditions. For example, activation of the carboxylic acid using EDCI/HOBt in dichloromethane or DMF yields the target compound. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to achieving yields >70% . Thin-layer chromatography (TLC) with 100% ethyl acetate (Rf ~0.45–0.50) can monitor reaction progress . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is advised to isolate high-purity product .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). Key NMR signals include:

- ¹H NMR : δ 1.25–1.30 ppm (dimethyl groups), δ 4.90–5.10 ppm (N–CH–Ph coupling), and aromatic protons at δ 7.20–7.40 ppm .

- ¹³C NMR : Carbonyl resonance at ~170 ppm and quaternary carbons at ~35–40 ppm .

HRMS should match the exact mass (e.g., C₁₃H₁₉NO: calculated 205.1467, observed 205.1462) .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in structural data for this compound derivatives?

- Methodological Answer : Discrepancies in crystallographic vs. spectroscopic data (e.g., bond angles or conformational isomers) require complementary techniques:

- X-ray crystallography : Resolve absolute stereochemistry and confirm substituent spatial arrangement (unit cell parameters: a = 72.874 Å, b = 96.184 Å, c = 86.754 Å; space group P1) .

- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., NOE correlations between the phenyl ring and amide protons) to validate proposed conformers .

Q. How can researchers evaluate the biological activity of this compound analogs in in vitro systems?

- Methodological Answer : For receptor-targeted studies (e.g., GPR43 agonism):

- Use calcium flux assays in HEK293 cells transfected with GPR43. Measure intracellular Ca²⁺ levels via fluorescent dyes (e.g., Fluo-4) after compound treatment .

- Validate specificity with knockout (KO) models (e.g., GPR43 KO mice) and pharmacological inhibitors (e.g., PLC inhibitor U73122) to confirm pathway dependency .

- Quantify β-cell proliferation in Min6 cells using BrdU incorporation assays, paired with qPCR for differentiation markers (e.g., Pdx1, Ins1) .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties of this compound?

- Methodological Answer : Implement rigorous quality control:

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities (e.g., unreacted amine or acid precursors) .

- DSC/TGA : Monitor thermal stability (melting point ~180°C for crystalline forms) and hygroscopicity .

- Dynamic light scattering (DLS) : Evaluate particle size distribution in formulations to ensure reproducibility .

Data Contradiction Analysis

Q. How to address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Conflicting reports may arise from polymorphic forms or hydration states.

- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using shake-flask method with HPLC quantification .

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns of recrystallized vs. precipitated samples to identify polymorphs .

Experimental Design Considerations

Q. What in silico tools predict the pharmacokinetic profile of this compound derivatives?

- Methodological Answer : Use SwissADME or ADMETLab 2.0 to estimate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.